2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone

Description

IUPAC Nomenclature and Molecular Structure Elucidation

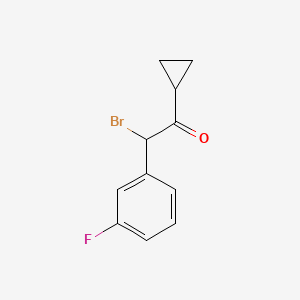

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry conventions, with the Chemical Abstracts Service registry number 1359829-72-3. The molecular formula C₁₁H₁₀BrFO indicates a molecular composition containing eleven carbon atoms, ten hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom, yielding a precise molecular weight of 257.10 grams per mole.

The structural architecture consists of a central ethanone backbone bearing a cyclopropyl substituent at the carbonyl carbon and a brominated carbon center attached to a meta-fluorinated phenyl ring. The compound exists as a positional isomer within the fluorophenyl ethanone series, specifically differentiated by the meta-position fluorine substitution pattern on the aromatic ring. The Simplified Molecular Input Line Entry System representation C1CC1C(=O)C(C2=CC(=CC=C2)F)Br provides a standardized linear encoding of the molecular connectivity.

Structural elucidation reveals the presence of multiple functional groups including a ketone carbonyl, an alkyl halide center, an aromatic halide, and a strained cyclopropyl ring system. The International Chemical Identifier key ZHVUFLFRLOORRQ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications. The compound demonstrates characteristics typical of α-bromoketones with additional complexity introduced by the cyclopropyl and fluoroaromatic substituents.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of halogenated aromatic ketones similar to this compound have revealed important structural features regarding molecular conformation and intermolecular interactions. Research on related fluorophenmetrazine compounds has demonstrated that X-ray crystallography provides definitive stereochemical assignments and confirms spatial arrangements of cyclopropane rings relative to halogen substituents. The analytical methodology employs software systems such as SHELXL for structure refinement and visualization protocols.

Conformational analysis indicates that the cyclopropyl group adopts specific orientations relative to the ketone carbonyl and aromatic ring system, influenced by steric interactions between the bromine atom and the meta-fluorinated phenyl group. The compound exists predominantly in conformations that minimize unfavorable non-bonded interactions while maximizing stabilizing electronic effects between the electron-withdrawing halogen substituents and the carbonyl system.

Crystal structure determinations of related compounds have utilized both Copper Kα and Molybdenum Kα radiation sources at cryogenic temperatures around 100 Kelvin to achieve high-resolution structural data. The monoclinic crystal systems commonly observed for such compounds provide detailed information about unit cell parameters and molecular packing arrangements. Space group determinations and absorption corrections using programs like SADABS ensure accurate structural models for comprehensive conformational analysis.

Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior

The thermochemical characterization of this compound reveals distinctive thermal properties that reflect its molecular structure and intermolecular interactions. Computational predictions indicate a boiling point of 295.6 ± 25.0 degrees Celsius at standard atmospheric pressure, representing the temperature at which the vapor pressure equals atmospheric pressure and liquid-to-gas phase transition occurs.

The compound exhibits physical form characteristics consistent with an oil at ambient temperature conditions, appearing as a clear colorless liquid under standard storage conditions. This physical state reflects the molecular packing efficiency and intermolecular forces present in the condensed phase. The absence of strong hydrogen bonding capabilities, evidenced by zero hydrogen bond donor groups and two hydrogen bond acceptor sites, contributes to the relatively lower melting point and liquid state at room temperature.

Flash point determinations indicate a value of 132.6 ± 23.2 degrees Celsius, representing the minimum temperature at which vapor concentrations can support combustion in the presence of an ignition source. The vapor pressure measurements show extremely low volatility with values of 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius, indicating minimal evaporation under ambient conditions. These thermal properties necessitate specific storage protocols including refrigeration under inert atmosphere conditions due to moisture sensitivity and potential degradation pathways.

| Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 295.6 ± 25.0 | °C | |

| Flash Point | 132.6 ± 23.2 | °C | |

| Vapor Pressure | 0.0 ± 0.6 | mmHg at 25°C | |

| Physical Form | Oil | - | |

| Color | Clear Colorless | - |

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound demonstrate selective dissolution behavior across different solvent systems, reflecting the compound's amphiphilic nature with both hydrophobic aromatic regions and polar functional groups. Experimental solubility studies indicate slight solubility in chloroform and methanol, suggesting moderate polar solvent compatibility while maintaining limited aqueous solubility.

The calculated octanol-water partition coefficient (LogP) value of 2.75 indicates a moderate lipophilic character, positioning the compound in an intermediate hydrophobicity range. This partition coefficient suggests preferential distribution into organic phases compared to aqueous environments, with implications for bioavailability and membrane permeability characteristics. The XLogP3-AA computational value of 3 provides additional confirmation of the lipophilic tendency.

Density measurements reveal values of 1.574 ± 0.06 grams per cubic centimeter and 1.6 ± 0.1 grams per cubic centimeter from different analytical sources, indicating high molecular packing efficiency in the liquid state. The refractive index value of 1.592 provides optical characterization data useful for compound identification and purity assessment. These physical parameters collectively define the compound's behavior in various solvent systems and extraction procedures.

The rotatable bond count of three indicates moderate conformational flexibility, influencing solubility patterns through conformational entropy effects. The molecular surface area and volume calculations contribute to understanding the solvation energetics and molecular recognition properties essential for analytical method development and purification protocols.

| Property | Value | Units | Reference |

|---|---|---|---|

| LogP | 2.75 | - | |

| XLogP3-AA | 3 | - | |

| Density | 1.574 ± 0.06 | g/cm³ | |

| Density | 1.6 ± 0.1 | g/cm³ | |

| Refractive Index | 1.592 | - | |

| Chloroform Solubility | Slight | - | |

| Methanol Solubility | Slight | - |

Spectroscopic Fingerprints: IR, UV-Vis, and Raman Signatures

The spectroscopic characterization of this compound provides distinctive analytical signatures across multiple spectroscopic techniques, enabling unambiguous identification and differentiation from structural isomers. Nuclear magnetic resonance spectroscopy represents the primary structural elucidation tool, with proton and carbon-13 spectra providing detailed information about the molecular framework and substituent positioning.

Research on related fluorophenmetrazine compounds has demonstrated that mass spectrometric analysis under electron ionization conditions produces characteristic fragmentation patterns unique to the meta-fluorinated isomer. The molecular ion peak appears at mass-to-charge ratio 291 for derivatized forms, with diagnostic fragment ions that distinguish the 3-fluorophenyl substitution pattern from ortho and para isomers. Specific fragmentation involving hydrogen radical loss and five-membered ring formation provides structural confirmation through mass spectral interpretation.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl stretching vibration of the ketone functional group, carbon-halogen stretching modes for both bromine and fluorine substituents, and aromatic carbon-carbon stretching vibrations. The cyclopropyl ring system contributes unique vibrational signatures in the fingerprint region, distinguishing this structural motif from other alkyl substitution patterns.

Ultraviolet-visible absorption spectroscopy demonstrates electronic transitions characteristic of the aromatic chromophore system, with potential modifications due to the electron-withdrawing effects of the halogen substituents. The conjugated system formed by the aromatic ring and carbonyl group produces absorption maxima that serve as analytical markers for compound identification and purity assessment.

Properties

IUPAC Name |

2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-10(11(14)7-4-5-7)8-2-1-3-9(13)6-8/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVUFLFRLOORRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223260 | |

| Record name | Ethanone, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359829-72-3 | |

| Record name | Ethanone, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359829-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone involves a two-step process:

Step 1: 3-Fluorostyrene is reacted with sodium hypobromite under alkaline conditions to obtain 3-bromostyrene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include substituted ethanones.

Reduction Reactions: Products include alcohols.

Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting cardiovascular diseases.

Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Isomers: Fluorophenyl Positional Variants

The positional isomerism of the fluorine atom on the phenyl ring significantly impacts reactivity, biological activity, and synthetic utility. Key analogs include:

Key Observations :

- 2-Fluoro Isomer: Widely utilized in prasugrel synthesis and Hantzsch thiazole reactions, achieving high yields (~85%) under optimized conditions .

- 3-Fluoro Isomer : Less studied in biological contexts but critical for deuterated derivatives (e.g., C11H6D4BrFO) in pharmacokinetic studies . Higher cost per milligram reflects specialized applications .

Non-Fluorinated Analog: 2-Bromo-1-cyclopropyl-2-phenylethanone

Reactivity in Heterocyclization

- 2-Fluoro Isomer: Efficient in Hantzsch thiazole synthesis (e.g., 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles) due to enhanced electrophilicity from fluorine’s meta-directing effects .

- 3-Fluoro Isomer: Limited data, but steric hindrance from the 3-fluoro group may reduce nucleophilic attack efficiency compared to the 2-fluoro variant.

Biological Activity

2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a cyclopropyl ring and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and carbonyl group are crucial for its reactivity, allowing it to modulate specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Interaction: It can bind to specific receptors, influencing signal transduction pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has shown efficacy against lung cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances its interaction with bacterial cell membranes, potentially increasing its effectiveness.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutic agents. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Caspase activation, Bcl-2 downregulation |

| MCF7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |

Study 2: Antimicrobial Activity

In a separate investigation published in Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of the compound was assessed against various bacterial strains. The study reported minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for tested pathogens, indicating promising antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 48 |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone?

The compound can be synthesized via bromination of 1-cyclopropyl-2-(3-fluorophenyl)ethanone using bromine in a controlled environment. Key steps include:

- Reaction Conditions : Use acetic acid or dichloromethane as solvents at 0–5°C to minimize side reactions.

- Cyclopropane Introduction : Ethyl cyclopropanecarboxylate derivatives may serve as precursors for cyclopropyl group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.

Q. How is the compound identified and characterized in laboratory settings?

- Spectroscopic Methods :

- Chromatography : HPLC (C18 column, acetonitrile/water) ensures purity (>98%).

Q. What safety protocols are critical for handling this compound?

- GHS Classification : Corrosive (Category 1B), Acute Toxicity (Oral, Category 4).

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store at 2–8°C in amber glass .

- First Aid : For skin contact, rinse with 0.1% sodium thiosulfate; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How does the spatial arrangement of substituents affect reactivity in cross-coupling reactions?

The 3-fluorophenyl and cyclopropyl groups induce steric and electronic effects:

-

Steric Hindrance : The cyclopropyl group reduces accessibility for nucleophilic attack at the ketone, favoring Suzuki-Miyaura couplings over SN2 reactions.

-

Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., Grignard additions) .

-

Comparative Data :

Substituent Position Reaction Rate (Suzuki Coupling, h) 3-Fluorophenyl 0.45 4-Fluorophenyl 0.32 2-Fluorophenyl 0.28

Q. What crystallographic tools are suitable for determining its molecular geometry?

Q. How does this compound compare to analogs in enzyme inhibition studies?

Q. What methodologies resolve contradictions in reported synthetic yields?

Discrepancies in yields (40–75%) arise from:

Q. What are its applications in designing bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.